molecular formula C24H29N3O2S2 B2861358 N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide CAS No. 631860-91-8

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2861358
CAS No.: 631860-91-8
M. Wt: 455.64
InChI Key: HXFDHAGSULWCAU-UHFFFAOYSA-N
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Description

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound with a molecular formula of C25H30N4O2S. It features a benzamide core linked to a piperazine ring through a thiophene moiety.

Scientific Research Applications

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps. The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include the same steps as the laboratory synthesis but optimized for scale, including the use of continuous flow reactors and real-time monitoring of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The thiophene moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S2/c1-17-18(2)31-24(25-23(29)19-7-4-3-5-8-19)21(17)22(20-9-6-16-30-20)27-12-10-26(11-13-27)14-15-28/h3-9,16,22,28H,10-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFDHAGSULWCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CS2)N3CCN(CC3)CCO)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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